molecular formula C12H18N4O2 B3047400 tert-Butyl (1-(pyrazin-2-yl)azetidin-3-yl)carbamate CAS No. 1389313-26-1

tert-Butyl (1-(pyrazin-2-yl)azetidin-3-yl)carbamate

Cat. No. B3047400
CAS RN: 1389313-26-1
M. Wt: 250.30
InChI Key: HXCNQWANHGLRBM-UHFFFAOYSA-N
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Description

“tert-Butyl (1-(pyrazin-2-yl)azetidin-3-yl)carbamate” is a chemical compound with the formula C12H18N4O2 . It is used for research and development . The compound is produced by KISHIDA CHEMICAL CO., LTD .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the chemical formula C12H18N4O2 . The molecular weight of the compound is 250.3 .


Physical And Chemical Properties Analysis

The compound is a substance with a chemical formula of C12H18N4O2 and a molecular weight of 250.3 . It does not have a GHS classification . The compound is stored at room temperature .

Scientific Research Applications

Applications in Organic Synthesis

Chiral sulfinamides, including tert-butanesulfinamide, are pivotal in the stereoselective synthesis of amines and their derivatives, offering a pathway to structurally diverse N-heterocycles, such as piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are integral to the structural motif of many natural products and therapeutically relevant compounds, underscoring their significance in organic synthesis (Philip et al., 2020).

Environmental and Health Impact Studies

Research on synthetic phenolic antioxidants (SPAs), which include tert-butyl-based compounds, focuses on their environmental occurrence, human exposure, and toxicity. Studies have found SPAs in various environmental matrices and human samples, highlighting the need for understanding their environmental behaviors and potential health impacts (Liu & Mabury, 2020).

Pyrazine Derivatives

Pyrazine derivatives are recognized for their diverse pharmacological properties, making them subjects of increasing research interest. Their roles range from antibacterial and antifungal agents to anticancer and antidiabetic applications, demonstrating the wide-reaching implications of these compounds in medicinal chemistry (Ferreira & Kaiser, 2012).

Fuel Additive Research

The study of methyl tert-butyl ether (MTBE) and related compounds, including tert-butyl-based ethers, focuses on their role as fuel additives to improve performance and reduce emissions. Research encompasses the synthesis, environmental behavior, and fate of these compounds, underscoring their importance in environmental science and energy materials (Bielański et al., 2003).

Catalysis and Material Science

The development and application of hybrid catalysts for synthesizing pyrano[2,3-d]pyrimidine derivatives, which are crucial for medicinal and pharmaceutical industries, demonstrate the intersection of catalysis and organic synthesis. This area of research showcases the innovative use of diverse catalysts, including organocatalysts and nanocatalysts, for the development of structurally complex and biologically significant molecules (Parmar et al., 2023).

Safety and Hazards

The safety data sheet provided by KISHIDA CHEMICAL CO., LTD provides some safety measures for handling “tert-Butyl (1-(pyrazin-2-yl)azetidin-3-yl)carbamate”. If inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes in contact with skin or eyes, it should be rinsed cautiously with water . In case of swallowing, the mouth should be rinsed . It is advised to keep away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

tert-butyl N-(1-pyrazin-2-ylazetidin-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-12(2,3)18-11(17)15-9-7-16(8-9)10-6-13-4-5-14-10/h4-6,9H,7-8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCNQWANHGLRBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(C1)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601148095
Record name Carbamic acid, N-[1-(2-pyrazinyl)-3-azetidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601148095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1389313-26-1
Record name Carbamic acid, N-[1-(2-pyrazinyl)-3-azetidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1389313-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-(2-pyrazinyl)-3-azetidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601148095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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